Aminocaproic Acid, Benzyl Ester
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters are a cornerstone of peptide chemistry and serve as crucial intermediates in the synthesis of complex molecules. The esterification of the carboxylic acid group of an amino acid, in this case with benzyl (B1604629) alcohol, serves several key purposes. Primarily, the benzyl ester acts as a protecting group for the carboxylic acid functionality. chem960.com This protection is vital during chemical reactions, such as peptide bond formation, where the free carboxylic acid could otherwise lead to unwanted side reactions.
The benzyl ester group is particularly advantageous due to its relative stability under various reaction conditions and the ease with which it can be removed. Cleavage of the benzyl ester to regenerate the carboxylic acid can typically be achieved through mild conditions, most commonly via catalytic hydrogenolysis, a reaction that is highly selective and preserves the integrity of other functional groups within the molecule. chem960.com
Furthermore, the nature of the ester group can significantly influence the reactivity and properties of the amino acid monomer. Research into chemoenzymatic polymerization has shown that the presence of a benzyl ester group on an amino acid monomer can enhance its affinity for the enzyme catalyst, such as papain. nih.gov This enhanced substrate recognition can lead to more efficient polymerization processes. nih.gov
Fundamental Significance in Organic Synthesis and Biochemical Research
The significance of aminocaproic acid, benzyl ester in research stems from its identity as a versatile building block. Its synthesis is documented in the chemical literature, with one method involving the direct esterification of aminocaproic acid with benzyl alcohol in the presence of an acid catalyst like methanesulfonic acid. nih.gov
In the field of organic synthesis , this compound serves as a valuable intermediate. The aminocaproic acid backbone provides a flexible, hydrophobic spacer of a defined length, which is a desirable feature in the design of linkers and scaffolds. nih.gov The terminal amino and protected carboxyl groups allow for sequential and controlled chemical modifications, making it a useful component in the construction of more complex molecular architectures.
In biochemical research , while direct studies on this compound are not extensively documented, its structural components suggest significant potential. The parent molecule, 6-aminohexanoic acid, is known to be metabolized by certain bacteria, such as Arthrobacter sp., where it is converted to adipate (B1204190) through the action of an aminotransferase and a dehydrogenase. researchgate.net The benzyl ester derivative could potentially be used as a substrate in studies of enzyme specificity or as a tool to probe metabolic pathways.
Moreover, the flexible linker provided by the aminocaproic acid chain is of high interest in the design of peptidomimetics and other biologically active molecules. nih.govnih.gov By incorporating this linker, researchers can constrain peptides into specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov The benzyl group on the ester can also introduce specific steric and electronic properties that may influence the conformational preferences and biological interactions of the resulting molecules. The compound is also noted as a reference standard and an impurity in the production of aminocaproic acid, highlighting its relevance in pharmaceutical quality control. pharmaffiliates.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| IUPAC Name | benzyl 6-aminohexanoate | nih.gov |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.3 g/mol | |
| CAS Number | 5515-01-5 (base) | nih.govpharmaffiliates.com |
| CAS Number | 5515-00-4 (HCl salt) | pharmaffiliates.com |
Structure
2D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 2-aminohexanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10,14H2,1H3 |
InChI Key |
VHHCAGBVYBIOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Protocols for Aminocaproic Acid Benzyl (B1604629) Ester
The formation of aminocaproic acid benzyl ester from aminocaproic acid and benzyl alcohol is a reversible reaction that requires specific conditions to drive the equilibrium towards the product side. Key strategies involve the use of catalysts and the removal of water, a byproduct of the reaction.
Acid-Catalyzed Esterification Approaches
Acid catalysis is a cornerstone in the synthesis of aminocaproic acid benzyl ester, enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.
The Fischer-Speier esterification is a classic and widely employed method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org This method is applicable to a broad range of carboxylic acids and is particularly effective with primary or secondary alcohols like benzyl alcohol. wikipedia.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgorganic-chemistry.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. organic-chemistry.org To favor the formation of the ester, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of one of the reactants or by removing the water as it is formed. wikipedia.orgorganic-chemistry.org
Para-Toluenesulfonic acid (p-TsOH) is a commonly used strong organic acid catalyst in the synthesis of aminocaproic acid benzyl ester. researchgate.netresearchgate.net It is favored for its effectiveness in promoting the esterification reaction and for its solid, non-volatile nature, which simplifies handling compared to mineral acids like sulfuric acid. In a typical procedure, aminocaproic acid is reacted with benzyl alcohol in the presence of p-TsOH. researchgate.netgoogle.com The use of p-TsOH is often combined with a solvent that forms an azeotrope with water, facilitating its removal and driving the reaction to completion. researchgate.netresearchgate.net The product is often isolated as the p-toluenesulfonate salt of the amino acid benzyl ester. researchgate.net
Azeotropic Dehydration Techniques in Ester Synthesis
The removal of water formed during esterification is crucial for achieving high yields. organic-chemistry.orgresearchgate.net Azeotropic dehydration is a highly effective technique to accomplish this. By using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or cyclohexane (B81311), the water can be continuously removed from the reaction mixture via a Dean-Stark apparatus. wikipedia.orgresearchgate.net This constant removal of a product shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. libretexts.org For the synthesis of aminocaproic acid benzyl ester, toluene is a frequently used solvent for this purpose. google.comgoogle.comgoogle.com The reaction is heated to reflux, and the water-toluene azeotrope distills off, is condensed, and collected in a trap where the water separates from the toluene, which is then returned to the reaction flask. google.comgoogle.com
Base-Mediated Esterification and Reactivity Considerations
While acid-catalyzed methods are more common, base-mediated or base-catalyzed esterification presents an alternative pathway. This approach involves the deprotonation of the carboxylic acid to form a carboxylate anion. organic-chemistry.org This anion then acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide. However, this method is generally less direct for the synthesis of aminocaproic acid benzyl ester from the parent acid and alcohol. A more relevant consideration in the context of aminocaproic acid is the potential for the amino group to react under certain conditions. The presence of the free amino group can complicate reactions, and protection of this group may be necessary in some synthetic strategies. For instance, the amino group can be protected with a group like tert-butoxycarbonyl (Boc) prior to esterification.
Production of Optically Active Aminocaproic Acid Benzyl Ester
The synthesis of optically active aminocaproic acid benzyl ester is critical when it is intended for use in chiral applications. google.comwipo.int The stereochemical integrity of the chiral center must be maintained throughout the synthesis. One method involves reacting an optically active α-amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reduced pressure and without a solvent. google.comwipo.int The water produced is removed by distillation to drive the reaction forward. google.comwipo.int Careful selection of reaction conditions, particularly temperature, is crucial to prevent racemization. researchgate.net For instance, using solvents like toluene at high temperatures can lead to partial or complete racemization of some amino acid benzyl esters. researchgate.netnih.gov The use of cyclohexane as a solvent has been shown to be effective in preparing enantiomerically pure amino acid benzyl esters, as it forms a lower-boiling azeotrope with water, allowing for milder reaction conditions. nih.gov
Data Tables
Table 1: Acid Catalysts in Fischer-Speier Esterification
| Catalyst | Typical Substrates | Key Advantages |
| Sulfuric Acid | Most carboxylic acids and primary/secondary alcohols wikipedia.org | Strong acid, readily available wikipedia.org |
| p-Toluenesulfonic Acid | Amino acids, various carboxylic acids researchgate.netresearchgate.net | Solid, less corrosive than H₂SO₄, effective catalyst |
| Lewis Acids (e.g., Sc(OTf)₃) | Carboxylic acids and alcohols wikipedia.org | Mild conditions, suitable for sensitive substrates wikipedia.org |
Table 2: Solvents for Azeotropic Dehydration in Esterification
| Solvent | Boiling Point of Azeotrope with Water (°C) | Notes |
| Toluene | 85 | Commonly used, but can lead to racemization at higher temperatures researchgate.netnih.gov |
| Cyclohexane | 69.8 | Lower boiling point allows for milder conditions, preserving enantiomeric purity nih.gov |
| Benzene (B151609) | 69.3 | Effective but hazardous and generally avoided researchgate.net |
Strategies for Stereoselective Synthesis and Enantiopurity Control
The introduction of the benzyl ester protecting group onto aminocaproic acid, a non-chiral amino acid, does not in itself create a stereocenter. However, the principles of stereoselective synthesis and enantiopurity control are paramount in the broader context of α-amino acid chemistry, where maintaining the integrity of the α-carbon stereocenter during esterification is critical. The methodologies discussed are, therefore, highly relevant to the synthesis of chiral amino acid benzyl esters.
Methods to Mitigate Racemization during Esterification
The most direct method for preparing amino acid benzyl esters is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid. A key challenge in this process, particularly for α-amino acids, is the risk of racemization at the α-carbon. Racemization can occur under acidic or basic conditions through the formation of a planar carbanion intermediate. nih.gov The choice of solvent is critical in mitigating this side reaction.
Historically, solvents like benzene and carbon tetrachloride were used to azeotropically remove the water produced during the esterification, driving the reaction to completion. rsc.orgresearchgate.net However, these solvents are hazardous. Toluene was considered a replacement, but its higher boiling point and the polarity of the amino acid's side chain can lead to significant racemization. rsc.orgresearchgate.net
Modern approaches have identified safer and more effective solvents that preserve the enantiomeric purity of the amino acid. Cyclohexane has been shown to be an excellent water-azeotroping solvent for the Fischer-Speier esterification of several amino acids, yielding enantiomerically pure benzyl esters. rsc.orgresearchgate.net For more polar or "problematic" amino acids, "green" ethers such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully employed, providing good yields and high enantiopurity. organic-chemistry.org
Table 1: Effect of Solvent on the Fischer-Speier Esterification of Amino Acids to Benzyl Esters
Advanced Derivatization and Functionalization Reactions
Once synthesized, aminocaproic acid benzyl ester and its chiral α-amino acid analogues can undergo a variety of chemical transformations, leveraging the reactivity of both the amino and the ester functionalities.
Selective Cleavage of the Benzyl Protecting Group via Hydrogenolysis
The benzyl ester group is a widely used C-terminal protecting group in peptide synthesis due to its stability and, crucially, its facile removal under mild conditions via hydrogenolysis. acsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond by hydrogen, typically in the presence of a metal catalyst.
Catalytic hydrogenolysis is commonly performed using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. An alternative and often safer approach is catalytic transfer hydrogenolysis (CTH), which avoids the need for handling flammable H₂ gas. acsgcipr.org In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include formic acid and 1,4-cyclohexadiene. organic-chemistry.org The reaction is generally clean and efficient, yielding the free carboxylic acid and toluene as the only byproduct. These mild conditions ensure that other reducible functional groups within the molecule can often be preserved with careful selection of the catalyst and reaction conditions. acsgcipr.org
Aminolysis Reactions for Amide Bond Formation
The direct reaction of an ester with an amine to form an amide, known as aminolysis, is an atom-economical method for peptide bond formation. While typically less reactive than other carboxylic acid derivatives, amino acid esters can undergo aminolysis, particularly with the aid of a catalyst.
Recent research has shown that 6-halo-2-pyridones can act as efficient bifunctional organocatalysts for the aminolysis of esters, including amino acid benzyl esters. nih.gov The catalyst is believed to activate both the ester and the amine through hydrogen bonding. This method has been successfully applied to the synthesis of dipeptides from N-protected amino acid benzyl esters, such as Boc-Gly-OBn and Boc-L-Leu-OBn, with high maintenance of enantiomeric purity. nih.gov
Chemoenzymatic polymerization also utilizes aminolysis. In a process catalyzed by proteases like papain, an acyl-intermediate complex is formed between the enzyme and the amino acid ester. Subsequent deacylation of this complex via aminolysis by another amino acid monomer leads to peptide bond formation. nih.govacs.org Studies have shown that the benzyl ester group, in particular, can enhance the substrate affinity and polymerization efficiency of amino acids in such enzymatic systems. nih.govacs.org
Table 2: Organocatalyzed Aminolysis of N-Boc-Amino Acid Benzyl Esters with Benzylamine
Multicomponent Reaction Protocols Incorporating Amino Acid Esters
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity. researchgate.net Amino acid esters are valuable components in several MCRs.
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. rsc.org When an α-amino acid is used, its bifunctional nature allows for a five-center, four-component reaction (U-5C-4CR) to produce 1,1'-iminodicarboxylic acid derivatives. mdpi.com The use of amino acid esters in place of the free acid has also been investigated to improve yields in certain Ugi reactions. blucher.com.br
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to give an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While racemization of isocyanides derived from amino acid esters can be a limitation, the choice of the N-protecting group on the amino acid component can be crucial for controlling the stereoselectivity of the reaction. researchgate.net
More recently, transition-metal-catalyzed MCRs have emerged as a strategy for synthesizing complex amino acid derivatives. For instance, a palladium/copper-cocatalyzed three-component assembly of aryl iodides, allenes, and aldimine esters can produce non-natural α-quaternary amino acids. researchgate.net Another example is a zinc-mediated Mannich-like three-component reaction between benzyl bromide, p-anisidine, and ethyl glyoxylate (B1226380) to form an N-protected phenylalanine ethyl ester. acs.org
Introduction of Functional Moieties onto the Aminocaproic Acid Backbone
The chemical architecture of aminocaproic acid provides a versatile scaffold for the introduction of various functional moieties, enabling the synthesis of a diverse range of derivatives. These modifications are typically aimed at altering the molecule's physicochemical properties for specific applications. The primary sites for functionalization are the terminal amino and carboxylic acid groups.
One common strategy involves the protection or modification of the amino group. For instance, N-acylation can be used to introduce a variety of substituents. A key intermediate in some synthetic pathways is 6-benzyloxycarbonylamino-hexanoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. google.com This protecting group can be introduced by reacting the hydrolyzed form of ε-caprolactam with benzyl chloroformate in the presence of a base like sodium hydroxide (B78521). google.com
Further examples of functionalization at the amino terminus include the preparation of derivatives such as:
6-Dibenzylamino-hexanoic acid
6-(2-Chloro-benzyloxycarbonylamino)-hexanoic acid
6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid google.com
These modifications introduce aromatic and substituted benzyl moieties, which can significantly impact the molecule's properties. The choice of the specific functional group is dictated by the desired characteristics of the final compound. For example, the introduction of a nitro group can serve as a handle for further chemical transformations.
The carboxylic acid end of the backbone is also a target for modification, most notably through esterification, as seen in the primary subject, aminocaproic acid benzyl ester itself. Beyond simple esterification, the backbone can be incorporated into larger polymer structures. The chemical versatility of the amino acid structure allows for its integration into polymer chains, where the properties of the resulting material are influenced by the polymer backbone chemistry as well as the side-chain functionalities. nih.gov Studies on amino-acid-derived zwitterionic polymers have shown that the nature of the polymer backbone has a significant impact on interactions with biological systems. nih.gov The ability to attach aminocaproic acid to other molecules, such as hyaluronic acid, has also been explored to understand the resulting intermolecular interactions. nih.gov
Green Chemistry Principles in Aminocaproic Acid Benzyl Ester Synthesis
The synthesis of aminocaproic acid benzyl ester is increasingly being viewed through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. Key areas of focus include the use of safer solvents and the development of sustainable catalytic systems.
Exploration of Environmentally Benign Solvents
A significant advancement in the green synthesis of amino acid benzyl esters involves replacing hazardous solvents in the Fischer-Speier esterification process. researchgate.net Traditionally, this reaction has been carried out in solvents like benzene, carbon tetrachloride, or chloroform, which are now recognized as highly hazardous and are to be avoided. researchgate.netnih.gov Toluene, while sometimes used as a replacement, can lead to the racemization of the amino acid ester, depending on the amino acid's side chain. nih.gov
Research has identified several environmentally benign alternatives that can effectively facilitate the azeotropic removal of water, a critical step for driving the esterification equilibrium forward. researchgate.net
Key Green Solvents Investigated:
| Solvent | Rationale for Use | Findings and Limitations | Citations |
| Cyclohexane | A less hazardous, water-azeotroping solvent. | Efficient for the synthesis of many enantiomerically pure amino acid benzyl esters. However, it is inapplicable or less efficient for more problematic amino acids. | researchgate.netnih.gov |
| 2-Methyl-tetrahydrofuran (Me-THF) | A polar, green ether derived from renewable resources. | Found to be effective for preparing benzyl esters of challenging amino acids in good yield and high enantiomeric purity. | researchgate.netnih.gov |
| Ethyl Acetate (EtOAc) | A greener solvent used for precipitation. | Successfully used to precipitate the tosylate salt of the amino acid benzyl ester, replacing more hazardous options like diethyl ether. | nih.gov |
| tert-Amyl methyl ether (TAME) | A green ether explored as a reaction solvent. | Caused decomposition under acidic conditions and was discarded as a suitable solvent. | researchgate.netnih.gov |
| Cyclopentyl methyl ether (CPME) | A green ether explored as a reaction solvent. | Caused racemization and was found to be an unsuitable solvent. | researchgate.netnih.gov |
| Acetone | A solvent with a lower ecological footprint. | Identified as a promising organic solvent in certain hydrolysis reactions related to protected amino acids, showing a better ecological profile than other tested solvents. | mdpi.com |
The use of cyclohexane has been validated for the synthesis of several amino acid benzyl esters, yielding enantiomerically pure products. nih.gov For amino acids where cyclohexane is not effective, 2-methyl-tetrahydrofuran (Me-THF) has emerged as a superior green ether, enabling high yields and maintaining enantiopurity. nih.gov
Development of Sustainable Catalytic Systems for Esterification
The development of sustainable catalysts is another cornerstone of greening the synthesis of aminocaproic acid benzyl ester. This involves moving away from traditional homogeneous acid catalysts towards systems that are more efficient, reusable, and environmentally friendly.
One of the most promising areas is the use of biocatalysts, particularly lipases. Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. The immobilized lipase (B570770) from Candida antarctica fraction B (Cal B), commercially known as Novozym 435, has been successfully used for the synthesis of benzyl propionate, a similar ester. nih.govresearchgate.net This biocatalyst operates in a solvent-free system, further enhancing the green credentials of the process. nih.gov However, challenges such as enzyme inactivation by the acid substrate and desorption of the lipase from its support have been noted, suggesting that lyophilized Cal B might be a more suitable catalyst in some fed-batch processes. nih.govresearchgate.net
Another approach is the use of solid acid catalysts. These heterogeneous catalysts offer advantages over homogeneous catalysts like p-toluenesulfonic acid because they can be easily recovered and recycled. researchgate.net For example, Aquivion-H, a perfluorosulfonic acid resin, has been shown to surpass the performance of homogeneous acid catalysis, likely due to its unique morphology, leading to higher product selectivity. researchgate.net
Furthermore, novel catalytic systems continue to be explored. For instance, a method using catalytic ferric(III) chloride (FeCl₃) has been described for the direct transformation of benzyl esters into other esters, amides, and anhydrides under mild conditions, showcasing the potential for catalytic systems to facilitate further functionalization of the target compound. rsc.org
Role in Peptide Chemistry and Peptidomimetic Design
Utilization as a Molecular Linker in Cyclic Peptides and Macrocycles
Derivatives of aminocaproic acid are instrumental in creating cyclic peptides and macrocycles by acting as molecular linkers. nih.govacs.org This strategy is a cornerstone in medicinal chemistry for enhancing the stability and bioavailability of peptide-based drugs. nih.gov The cyclization of peptides, facilitated by these linkers, imparts a degree of conformational rigidity, which can pre-organize the molecule for optimal interaction with its biological target. nih.govspringernature.comresearchgate.net
One of the key applications of aminocaproic acid-derived linkers is to constrain dipeptides into specific, well-defined conformations. nih.govacs.org By tethering the N-terminus and C-terminus of a dipeptide, the linker forces the peptide backbone to adopt a particular spatial arrangement. This approach has been successfully employed to synthesize a series of macrocycles where a monobenzylated aminocaproic acid linker was used to cyclize a Gly-Gly dipeptide. nih.govacs.org The position of the benzyl (B1604629) substitution on the linker was found to influence the resulting conformation of the dipeptide unit. nih.govacs.org
The constraint imposed by aminocaproic acid linkers is particularly effective in mimicking β-turns, which are crucial secondary structures in peptides and proteins that mediate molecular recognition events. nih.govacs.orgacs.org By cyclizing a dipeptide with an appropriately substituted aminocaproic acid linker, it is possible to create a macrocyclic structure that presents the amino acid side chains in a manner that emulates a natural β-turn. nih.govacs.org Research has demonstrated that four out of five macrocycles formed with a monobenzylated aminocaproic acid linker and a Gly-Gly dipeptide adopted a type II or II' β-turn conformation. nih.govacs.org However, the specific conformation can be sensitive to the substitution pattern on the linker, as seen in the case of the 4-benzyl-Aca derivative, which did not yield a standard β-turn type. nih.govacs.org
Conformational Analysis of Benzyl-Substituted Aminocaproic Acid Derivatives in Peptidomimetics
The conformational properties of peptidomimetics containing benzyl-substituted aminocaproic acid are a subject of detailed investigation to understand their structure-activity relationships. nih.govnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to probe the solution-phase conformations of these molecules. nih.govacs.org
The introduction of a benzyl group onto the aminocaproic acid linker has a discernible impact on the solution-phase conformation of the resulting macrocycle. nih.govacs.org A systematic study involving the synthesis of five different macrocycles, each with a monobenzylated aminocaproic acid linker at a different position, revealed that the location of the benzyl group influences the preferred conformation of the cyclized dipeptide. nih.govacs.org While most of the studied macrocycles adopted a β-turn conformation, variations were observed, highlighting the role of the benzyl substituent in fine-tuning the three-dimensional structure. nih.govacs.org
The precise three-dimensional structure of macrocyclic frameworks containing benzyl-substituted aminocaproic acid derivatives is often elucidated through X-ray crystallography, which provides solid-state conformational data. nih.govacs.org For instance, the crystal structures of macrocycles with C-4 and C-6-benzyl-substituted linkers have been successfully obtained, offering a detailed view of their molecular architecture. nih.govacs.org This structural information is invaluable for the rational design of new peptidomimetics with improved biological properties. nih.gov
Strategic Incorporation into Bioactive Peptide Analogues
The strategic incorporation of aminocaproic acid and its derivatives is a key strategy in the development of bioactive peptide analogues. nih.govnih.gov By replacing or modifying parts of a natural peptide sequence with these linkers, it is possible to create analogues with enhanced stability, selectivity, and therapeutic potential. springernature.comresearchgate.net For example, this approach has been used to synthesize analogues of the Saccharomyces cerevisiae mating pheromone a-factor, where the C-terminal ester was modified to include a benzyl ester. nih.gov While this particular analogue showed reduced activity, the study demonstrated the feasibility of using this method to create a variety of C-terminal ester-modified peptides for biological studies. nih.gov
Design of Spacers and Flexible Structural Elements in Peptides
The incorporation of spacers and flexible linkers is a critical strategy in peptide and peptidomimetic design to modulate biological activity, improve stability, and influence pharmacokinetic properties. nih.govnih.gov Aminocaproic acid is frequently employed for this purpose, and its benzyl ester derivative plays a key role in the synthetic process.
One significant application involves constraining dipeptides into specific secondary structures, such as β-turns. This is achieved by linking the two ends of a dipeptide with a linker derived from aminocaproic acid (Aca). nih.gov The use of substituted Aca linkers, including those with benzyl groups, has been explored to fine-tune the conformational properties of the resulting macrocycles. nih.gov For instance, a series of macrocycles composed of a monobenzylated Aca linker and a Gly-Gly dipeptide were synthesized to study the impact of the benzyl group's position on the methylene (B1212753) groups of the Aca linker. nih.gov The synthesis of these linkers required regiochemically controlled methods. nih.gov Examination of the solution-phase conformations of these macrocycles revealed that the majority adopted a type II or II' β-turn conformation, demonstrating the utility of benzyl-substituted Aca linkers in creating defined structural motifs. nih.gov
The flexibility and length of the aminocaproic acid chain make it an ideal candidate for use as a spacer in various peptide modifications. These spacers can be introduced to separate a peptide sequence from a conjugated molecule, such as a label or a drug, to minimize steric hindrance and preserve the peptide's biological function. nih.govgenscript.com
Table 1: Examples of Modified Aca Linkers in Peptidomimetic Design
| Linker Modification | Dipeptide | Resulting Conformation | Reference |
|---|---|---|---|
| Monobenzylated Aca | Gly-Gly | Type II or II' β-turn | nih.gov |
| 4-benzyl-Aca | Gly-Gly | Non-standard β-turn | nih.gov |
Advanced Peptide Coupling Methodologies Utilizing Ester Intermediates
The formation of the peptide bond is a fundamental reaction in peptide synthesis. Advanced coupling methodologies often rely on the activation of the carboxylic acid group of an amino acid to facilitate its reaction with the amino group of another. bachem.com Ester intermediates, including benzyl esters, are pivotal in many of these strategies. bachem.comrsc.org
The use of active esters is a well-established method to promote peptide bond formation while minimizing side reactions like racemization. bachem.comrsc.org Active esters are typically formed in situ or prepared beforehand and possess moderate reactivity, which helps to control the coupling reaction. rsc.org While various types of active esters exist, the benzyl ester group of amino acid monomers has been shown to significantly enhance substrate affinity and broaden the substrate specificity of enzymes used in chemoenzymatic peptide synthesis. nih.govacs.org In a study using papain as the catalyst, the polymerization efficiency of alanine (B10760859) and glycine (B1666218) benzyl esters was markedly higher than that of their methyl, ethyl, or tert-butyl ester counterparts. nih.govacs.org This finding highlights the advantageous role of the benzyl ester in enzymatic peptide coupling.
Furthermore, side-chain benzyl esters serve as precursors for hydrazides, which are valuable intermediates for assembling branched peptides through methods like native chemical ligation or direct amidation. nih.gov This approach provides a convergent and efficient route to complex peptide architectures with enhanced biological properties. nih.gov The cleavage of protected amino acids and peptides from benzyl ester resins can be achieved via transesterification, a process influenced by the nature of the protected amino acid or peptide. nih.gov
Modern coupling reagents have been developed to improve the efficiency of amide and ester synthesis. For example, triflylpyridinium has been shown to be an effective reagent for rapid peptide and ester synthesis under mild conditions, with excellent retention of chirality. These advanced methods often involve the formation of ester intermediates as part of the reaction mechanism.
Table 2: Comparison of Ester Groups in Papain-Catalyzed Peptide Synthesis
| Amino Acid | Ester Group | Polymerization Efficiency | Reference |
|---|---|---|---|
| Alanine | Benzyl | High | nih.govacs.org |
| Glycine | Benzyl | High | nih.govacs.org |
| Alanine | Methyl | Lower | nih.govacs.org |
| Glycine | Methyl | Lower | nih.govacs.org |
| Alanine | Ethyl | Lower | nih.govacs.org |
| Glycine | Ethyl | Lower | nih.govacs.org |
| Alanine | tert-Butyl | Lower | nih.govacs.org |
| Glycine | tert-Butyl | Lower | nih.govacs.org |
Biochemical and Molecular Interaction Studies in Vitro and Mechanistic Focus
Ligand Binding Investigations with Biological Macromolecules
Interactions with Plasminogen Kringle Domains and Ligand Affinity Determination
Aminocaproic acid is known to interact with the kringle domains of plasminogen, which are responsible for binding to fibrin (B1330869). wikipedia.org This interaction underlies its antifibrinolytic activity by preventing plasminogen from binding to the fibrin clot and subsequent activation to plasmin. While direct binding studies on the benzyl (B1604629) ester of aminocaproic acid are not extensively documented, the affinity of the parent compound, EACA, provides a crucial reference point.
EACA inhibits the binding of plasminogen to streptokinase in a kringle-dependent manner. The inhibition constant (Kᵢ) for this interaction with glu-plasminogen is approximately 5.7 µM. This potent inhibition highlights the critical role of the aminocaproic acid structure in disrupting protein-protein interactions essential for fibrinolysis. The esterification of the carboxyl group with a benzyl moiety in aminocaproic acid, benzyl ester, would likely alter the binding affinity due to changes in steric bulk and electronic properties. The introduction of the benzyl group could potentially introduce new interactions, such as π-stacking with aromatic residues in the binding pocket, or conversely, hinder optimal binding due to its size.
Table 1: Inhibition of Streptokinase-Plasminogen Binding by ε-Aminocaproic Acid (EACA)
| Plasminogen Form | Inhibition Constant (Kᵢ) of EACA |
| Glu-Plasminogen | 5.7 µM |
| Mini-Plasminogen | 81.1 µM |
| Micro-Plasminogen | No significant inhibition |
Data sourced from studies on the parent compound, ε-aminocaproic acid.
Molecular Recognition of Organic Ammonium (B1175870) Ions by Synthetic Receptors
The molecular recognition of organic ammonium ions is a fundamental aspect of supramolecular chemistry with applications in sensing and catalysis. Synthetic receptors, such as crown ethers and calixarenes, are designed to selectively bind these ions through various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and cation-π interactions. nih.gov
Enzyme Kinetic Studies and Mechanistic Insights
Analysis of Protease Inhibition Mechanisms by Aminocaproic Acid Derivatives
Aminocaproic acid and its derivatives are known to inhibit various proteases, primarily those involved in the fibrinolytic system like plasmin. wikipedia.org The inhibitory mechanism often involves competitive binding to the active site, mimicking the natural lysine (B10760008) substrates of these enzymes. gatech.edu
Derivatives of aminocaproic acid have been shown to inhibit proteases such as trypsin and chymotrypsin, although typically at high concentrations. nih.gov The introduction of a benzyl ester to the aminocaproic acid structure could modulate its inhibitory activity. The ester group may influence the molecule's ability to fit into the active site of a protease. For serine proteases, which form a tetrahedral intermediate with their substrates, an ester derivative could potentially act as a substrate or a reversible inhibitor. nih.gov The nature of the inhibition (competitive, non-competitive, or uncompetitive) would need to be determined through detailed kinetic studies, such as Lineweaver-Burk plot analysis. americanpeptidesociety.org
Uncatalyzed and Enzyme-Catalyzed Reaction Rate Studies
The hydrolysis of the ester bond in this compound, can occur both uncatalyzed in aqueous solution and catalyzed by enzymes. The rate of uncatalyzed hydrolysis of carboxylic acid esters is generally slow under neutral conditions. nih.gov For instance, the extrapolated rate constant for the neutral hydrolysis of acetylcholine (B1216132) at 25°C is 3.9 x 10⁻⁷ s⁻¹. nih.gov The rate for this compound, would be influenced by the electronic effects of the amino group and the steric hindrance of the benzyl group.
Enzymes such as lipases and esterases can significantly accelerate the rate of ester hydrolysis. youtube.com A debenzylating enzyme from Aspergillus niger has been shown to hydrolyze the benzyl ester of various compounds, including those with a phenylpropionic acid benzyl ester moiety. ku.edu This enzyme could potentially catalyze the hydrolysis of this compound, to aminocaproic acid and benzyl alcohol. The kinetics of such a reaction would be expected to follow Michaelis-Menten kinetics, characterized by a Michaelis constant (Kₘ) and a maximum velocity (Vₘₐₓ).
Table 2: Comparative Hydrolysis of Esters
| Ester | Condition | Rate Constant (s⁻¹) |
| Acetylcholine | Uncatalyzed (Neutral, 25°C) | 3.9 x 10⁻⁷ |
| Hypothetical | ||
| This compound | Uncatalyzed (Neutral, 25°C) | Not Determined |
| This compound | Enzyme-Catalyzed | Not Determined |
Investigations into Transition State Stabilization and Enzyme-like Properties
Enzymes achieve their remarkable catalytic power by stabilizing the transition state of a reaction more than the ground state of the substrate. nih.govwikipedia.org For ester hydrolysis, the transition state is a high-energy, tetrahedral intermediate. wikipedia.org Compounds that mimic this transition state, known as transition state analogs, can act as potent enzyme inhibitors. wikipedia.org
While no specific transition state analogs for the hydrolysis of this compound, have been reported, the design of such molecules would involve creating a stable compound with a tetrahedral carbon or phosphorus center that mimics the geometry and charge distribution of the hydrolysis transition state. youtube.com Such an analog would be expected to bind tightly to the active site of an esterase that catalyzes the hydrolysis of this compound. Studying the binding of a series of such analogs could provide insights into the specific interactions that stabilize the transition state and contribute to catalysis.
Development of Chemical Probes and Research Tools
The unique structural features of this compound make it a valuable component in the design of sophisticated chemical probes for studying complex biological systems. Its bifunctional nature, possessing both a carboxylic acid ester and an amino group on a flexible alkyl chain, allows for its incorporation into larger molecular architectures designed to interact with specific biological targets.
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. These molecules are typically composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation. axispharm.com
While direct, extensive research on the specific use of this compound as a complete linker in published PROTACs is not widespread, its structural motifs are highly relevant to PROTAC linker design. Linkers in PROTACs are often composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or a combination of both to achieve desired lengths, flexibility, and physicochemical properties. axispharm.com The aminocaproic acid backbone provides a flexible six-carbon alkyl chain, a common feature in PROTAC linkers.
A commercially available compound, Amino-PEG4-benzyl ester , serves as a prime example of how a benzyl ester of an amino acid derivative is utilized in PROTAC synthesis. medchemexpress.com This molecule is a heterobifunctional linker containing a PEG chain for improved solubility and an amino group for conjugation, with the benzyl ester protecting the carboxylic acid functionality. This highlights the utility of benzyl esters in protecting reactive groups during the stepwise synthesis of complex molecules like PROTACs.
Furthermore, the benzyl group itself can be a deliberate design element in a linker. For instance, a PROTAC named ACBI1, designed to degrade the ATPase subunits SMARCA2 and SMARCA4, incorporates a para-disubstituted aryl unit (a benzyl-like fragment) in its linker. nih.gov This rigid element was introduced to provide conformational restriction and to facilitate a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, thereby enhancing the stability of the ternary complex. nih.gov
The general principles of PROTAC linker design often involve the modular assembly of warhead and anchor ligands to a pre-functionalized linker. nih.gov Derivatives of aminocaproic acid, including its benzyl ester, can be readily synthesized with orthogonal protecting groups, making them suitable building blocks for creating diverse PROTAC libraries with varying linker lengths and compositions.
Table 1: Examples of Linker Components in PROTACs
| Linker Component/Strategy | Description | Relevance of this compound Motif |
| Alkyl Chains | Provide flexibility and control over the distance between the two ligands. | The hexyl chain of aminocaproic acid is a classic alkyl linker component. |
| PEG Linkers | Enhance solubility and can influence ternary complex formation. | Can be combined with aminocaproic acid derivatives to create hybrid linkers. |
| Aryl/Benzyl Fragments | Introduce rigidity and can form specific interactions with the target protein or E3 ligase. | The benzyl group of this compound can serve this purpose. |
| Heterobifunctional Linkers | Contain reactive groups at both ends for sequential conjugation. | This compound can be modified to act as such a linker. |
Use of Non-Canonical Amino Acid Derivatives in Protease Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govnih.gov Their incorporation into peptides or small molecules can confer unique properties, such as resistance to proteolytic degradation, making them valuable tools for studying proteases. nih.govnih.govku.edu
Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. nih.govmdpi.com The development of specific inhibitors and probes for proteases is a major area of research.
A study on the fibrinolytic activity of saliva investigated the inhibitory effects of several synthetic antifibrinolytics, including a derivative of aminocaproic acid and a benzyl-containing amino acid: ε-aminocaproyl-S-benzyl-L-cysteine . nih.gov This compound was found to be the most active inhibitor of tissue plasminogen activator (t-PA) in saliva among the tested substances. nih.gov The results suggested a potential difference in the specificity of salivary t-PA compared to recombinant t-PA, highlighting the utility of such derivatives in probing enzyme activity and specificity. nih.gov
The structure of ε-aminocaproyl-S-benzyl-L-cysteine combines the flexible aminocaproyl moiety with the benzyl-protected cysteine. This combination likely contributes to its inhibitory activity, with the aminocaproic acid portion potentially interacting with the lysine-binding sites of plasminogen and t-PA, while the S-benzyl-L-cysteine part provides additional interactions.
The use of benzyl esters of amino acids is also a common strategy in peptide synthesis and the creation of protease substrates and inhibitors. The benzyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This allows for the controlled synthesis of complex peptides and peptidomimetics designed to study protease function.
Table 2: Research Applications of Aminocaproic Acid Derivatives in Protease Studies
| Compound/Derivative | Research Focus | Key Finding |
| ε-aminocaproyl-S-benzyl-L-cysteine | Inhibition of tissue plasminogen activator (t-PA) in human saliva | Most active inhibitor among the tested compounds, suggesting specificity differences in t-PA activity. nih.gov |
| Monobenzylated Aminocaproic Acid Linkers | Synthesis of constrained dipeptides (peptidomimetics) | Used to create macrocycles that mimic beta-turns, important structures in protein-protein interactions. nih.gov |
Analytical Chemistry Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of aminocaproic acid, benzyl (B1604629) ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide in-depth information about its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for the structural analysis of aminocaproic acid, benzyl ester in solution. springernature.com It provides detailed information about the chemical environment of individual atoms within the molecule.
The primary structure of this compound is routinely confirmed using proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. core.ac.uk These one-dimensional NMR experiments provide data on the chemical shifts, multiplicities, and integrals of the protons and carbons in the molecule, which are correlated to its specific structural features.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl group and the aminocaproic acid backbone are observed. The aromatic protons of the benzyl group typically appear in the downfield region (around 7.3-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂-O) resonate at a characteristic chemical shift. The protons of the aliphatic chain of the aminocaproic acid moiety exhibit signals at different chemical shifts depending on their proximity to the amino and ester functional groups.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group, the aromatic carbons of the benzyl ring, and the aliphatic carbons of the aminocaproic acid chain all have distinct and predictable chemical shifts.
A representative, though not specific to this compound, set of NMR data for a similar benzyl ester is presented in the table below for illustrative purposes. wiley-vch.de
Table 1: Representative ¹H and ¹³C NMR Data for a Benzyl Ester Derivative
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 7.42−7.32 (m, 5 H), 5.31 (s, 2H), 4.05 (br, 2H) |
| ¹³C | 166.5, 136.5, 128.4, 128.0, 66.0 |
Note: This data is for a related compound and serves as an example of typical chemical shifts for the benzyl ester moiety.
For chiral molecules like this compound, determining the enantiomeric purity is crucial, especially in pharmaceutical applications. researchgate.netresearchgate.net While aminocaproic acid itself is not chiral, derivatization at the alpha-carbon would render the benzyl ester chiral. ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as (R)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a rapid and effective method for determining the enantiomeric composition. nih.govnih.gov
The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. bath.ac.ukfrontiersin.org These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals in the ¹H NMR spectrum for the corresponding protons of each enantiomer. umn.edu The integration of these distinct signals allows for the quantification of the enantiomeric excess (% ee). umn.edu For amino acid benzyl esters, the proton on the stereogenic α-carbon is often the most affected and shows the best separation. nih.gov However, other protons, including those on the benzylic carbon, can also be utilized for enantiodiscrimination. nih.gov The effectiveness of this method can be influenced by the solvent and the structural features of the amino acid ester. nih.gov
NMR spectroscopy is a powerful tool for studying the interactions between molecules, such as the binding of this compound to a target protein or receptor. nih.gov Ligand-induced chemical shift perturbation (CSP) mapping is a common technique used to identify the binding site on a protein upon interaction with a ligand. nih.govbcm.edu
When this compound binds to a protein, it induces changes in the chemical environment of the amino acid residues at the binding interface. nih.gov These changes are reflected as perturbations in the chemical shifts of the amide protons and nitrogens in a 2D ¹H-¹⁵N HSQC spectrum of the protein. By monitoring which residues experience significant chemical shift changes upon titration with the ligand, the binding site can be mapped onto the protein's structure. nih.gov The magnitude of the chemical shift change can also provide information about the binding affinity. nih.gov
Pulsed-field gradient (PFG) NMR is a technique that measures the translational diffusion of molecules in solution. rsc.org This method can be effectively applied to study the binding of small molecules like this compound to larger macromolecules. nih.govnih.gov
The diffusion coefficient of a molecule is related to its size and shape. rsc.org When a small ligand binds to a large macromolecule, its effective size increases, and consequently, its diffusion coefficient decreases. By measuring the diffusion coefficient of this compound in the absence and presence of a binding partner, the formation of a complex can be confirmed. lsu.edu Furthermore, by titrating the macromolecule with the ligand and monitoring the change in the ligand's diffusion coefficient, it is possible to determine the binding stoichiometry and affinity. nih.gov This technique is particularly useful for studying weak and transient interactions.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov
In a typical electron ionization (EI) mass spectrum of an ester, the molecular ion peak (M⁺) may be observed, although it can sometimes be weak. youtube.com The fragmentation of benzyl esters often involves characteristic cleavage patterns. libretexts.org For instance, cleavage of the bond next to the carbonyl group can lead to the loss of the benzyloxy group (-OCH₂Ph) or the benzyl group (-CH₂Ph). libretexts.orgwhitman.edu The presence of the benzyl group can also lead to the formation of the stable tropylium (B1234903) ion (m/z 91), which is a common feature in the mass spectra of benzyl-containing compounds. nih.govnih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound with high accuracy. wiley-vch.de
Table 2: Potential Mass Spectrometric Fragments of this compound
| Fragment | m/z (nominal) | Description |
|---|---|---|
| [C₁₃H₁₉NO₂]⁺ | 221 | Molecular Ion |
| [C₆H₁₂NO₂]⁺ | 130 | Loss of Benzyl radical |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₆H₁₂NO]⁺ | 114 | Loss of Benzyloxy radical |
Note: This table represents a hypothetical fragmentation pattern and actual observed fragments may vary depending on the ionization method and conditions.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is widely used for determining the purity of the compound, monitoring reaction kinetics, and for the separation of stereoisomers. vwr.comlaboratoriumdiscounter.nl
Reversed-phase HPLC is a common mode used for purity assessment. A typical system might employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The purity of glycine (B1666218) benzyl ester p-toluenesulfonate has been determined to be greater than 98.0% using HPLC. vwr.comlaboratoriumdiscounter.nl
Chiral HPLC is essential for the analysis of enantiomeric purity, as amino acid benzyl esters can be susceptible to racemization. researchgate.netnih.govresearchgate.net Various chiral stationary phases are available for the separation of enantiomers. The development of chiral HPLC methods has been crucial in validating synthetic procedures that aim to produce enantiomerically pure amino acid benzyl esters. nih.govresearchgate.net
The table below gives an example of HPLC conditions that could be adapted for the analysis of this compound.
| Parameter | Condition | Application |
| Column | Reversed-phase C18 | Purity analysis |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Purity analysis, Kinetic studies |
| Detector | UV at 210-220 nm | General detection |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Enantiomeric purity, Diastereomer separation |
| Mobile Phase | Hexane/Isopropanol | Chiral separation |
Preparative chromatography is a critical technique for the isolation and purification of this compound on a larger scale. Both preparative HPLC and counter-current chromatography have been successfully employed for the purification of amino acid benzyl esters. nih.govnih.gov
Preparative HPLC utilizes larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of a compound. The principles of separation are the same as in analytical HPLC, with the goal being to obtain the desired compound with high purity.
Counter-current chromatography, a form of liquid-liquid partition chromatography, is another valuable method for the preparative separation of amino acid benzyl esters. nih.gov This technique avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. pH-zone-refining counter-current chromatography has been specifically applied to the separation of basic amino acid benzyl esters. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in the Cambridge Structural Database, the crystal structure of the parent compound, 6-aminohexanoic acid, has been determined and shows that it exists as a zwitterion in the solid state. wikipedia.org
Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography. Should a suitable crystal of this compound be grown, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles
Conformation of the molecule in the solid state
Intermolecular interactions, such as hydrogen bonding
Packing of the molecules in the crystal lattice
This detailed structural information is invaluable for understanding the fundamental properties of the molecule and for computational modeling studies.
Computational Chemistry and Theoretical Modeling
Molecular Dynamics Simulations and Conformational Prediction
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like aminocaproic acid, benzyl (B1604629) ester. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing insights into how the molecule behaves in different environments, such as in solution.
While direct MD studies on the simple benzyl ester are limited, extensive research on macrocycles containing aminocaproic acid (ACA) as a linker provides valuable predictive information. In these larger structures, the ACA segment is known to be highly flexible, adopting a range of conformations. nih.govnih.gov This flexibility is governed by the rotational barriers of the single bonds within its six-carbon chain.
MD simulations predict that in an aqueous solution, the benzyl ester of aminocaproic acid would exist not as a single static structure, but as a dynamic ensemble of conformations. nih.gov The hydrophobic benzyl group and the polar amine group would significantly influence its orientation. The flexible hexanoate (B1226103) chain can fold back on itself, allowing for potential intramolecular interactions, or extend into the solvent. The dominant conformations would be those that achieve a thermodynamically stable balance between intramolecular forces and interactions with solvent molecules. The concept of conformational selection suggests that out of this ensemble, a specific conformation might be preferentially selected when interacting with an enzyme for hydrolysis. nih.gov
Table 1: Key Torsional Angles in the Aminocaproic Acid Backbone and Their Energetic Profiles This interactive table provides representative energy barriers for the rotation around key chemical bonds in the flexible chain of aminocaproic acid, which dictates its conformational possibilities.
| Dihedral Angle | Description | Approximate Rotational Barrier (kcal/mol) | Predominant Conformations |
| C-C-C-C (Alkyl Chain) | Rotation within the hexanoate backbone | 3.0 - 5.0 | anti (trans) and gauche |
| O-C-C-C (Ester Linkage) | Rotation adjacent to the ester group | 1.0 - 2.5 | Influenced by steric hindrance from the benzyl group |
| C-C-C-N (Amine Linkage) | Rotation adjacent to the amino group | 2.0 - 4.0 | Influenced by hydrogen bonding potential |
Quantum Chemical Calculations
Quantum chemical calculations offer a lens into the electronic structure of a molecule, which is fundamental to its reactivity and properties. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular properties. mdpi.comresearchgate.net For aminocaproic acid, benzyl ester, DFT calculations, likely using a functional such as B3LYP with a 6-31G(d,p) basis set, can determine key electronic characteristics. alquds.eduresearchgate.netacs.org
Calculations would reveal the distribution of electron density, highlighting the electrophilic nature of the ester's carbonyl carbon and the nucleophilic character of the terminal amino group. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the π-system of the benzyl group and the lone pair of the nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the carbonyl group of the ester. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity.
Furthermore, DFT can model reaction pathways, such as the hydrolysis of the ester bond. chemguide.co.ukmasterorganicchemistry.com This reaction is crucial for its function as a prodrug, as the ester must be cleaved to release the active aminocaproic acid. rsc.orgrsc.org Theoretical modeling can elucidate the transition state of the hydrolysis reaction, whether acid- or base-catalyzed, and calculate the activation energy, providing insight into the reaction's feasibility under physiological conditions. acs.org
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. wiley.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecular orbitals (MOs). nih.govnih.gov
An ab initio analysis of this compound would yield precise energies and shapes of the MOs. This allows for the calculation of properties like ionization potential and electron affinity. nih.gov Mapping the molecular electrostatic potential (MEP) onto the electron density surface would visually represent the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. This is invaluable for understanding how the molecule will interact with biological targets, such as the active site of an esterase enzyme. nih.govnih.gov
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This interactive table shows predicted values for key electronic properties of this compound, derived by analogy from calculations on similar molecules.
| Property | Predicted Value/Location | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest available orbital for accepting electrons, related to electron affinity. |
| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Most Positive Region (MEP) | Carbonyl Carbon of Ester | Site for nucleophilic attack (e.g., by water or hydroxide (B78521) during hydrolysis). |
| Most Negative Region (MEP) | Carbonyl Oxygen, Nitrogen Atom | Sites for electrophilic interaction or hydrogen bonding. |
Molecular Mechanics and Force Field Development for Structural Optimization
Molecular mechanics (MM) provides a computationally efficient way to determine the preferred 3D structure of a molecule. nih.govpnas.org This method relies on a "force field," a set of parameters that define the energy of a molecule as a function of its geometry.
For a molecule like this compound, a general force field such as the General Amber Force Field (GAFF) would be employed. ambermd.orgnih.gov GAFF is designed to handle a wide variety of organic molecules and is compatible with standard biomolecular force fields like AMBER. researchgate.netacs.org The force field calculates the energy based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govnih.gov
The process involves assigning atom types and partial atomic charges to each atom in the molecule. While most parameters for the constituent parts (alkyl chain, ester, benzene (B151609) ring) are well-established in GAFF, specific parameters might need to be refined or developed, particularly for the torsional profiles around the ester linkage to accurately capture its flexibility. rsc.orgrsc.orgresearchgate.net Once parameterized, energy minimization algorithms can be used to find the lowest energy conformation, or "optimized structure," of the molecule.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic focus)
SAR and QSAR studies aim to correlate a molecule's structure with its biological activity. rsc.orgmdpi.com For this compound, the primary "activity" in a mechanistic sense is its ability to act as a prodrug. This means the key endpoints for a QSAR model would be its chemical stability, rate of enzymatic or chemical hydrolysis, and its ability to permeate biological membranes to reach the site of action.
Aminocaproic acid itself is an analog of lysine (B10760008) and functions by inhibiting enzymes like plasmin that are involved in fibrinolysis. wikipedia.orgnih.gov The benzyl ester form is inactive and must be converted to the parent drug. alquds.edunih.gov
A mechanistic QSAR model for a series of aminocaproic acid esters would not focus on binding to plasmin, but rather on the properties governing its prodrug-to-drug conversion. nih.govfda.govnih.gov Key molecular descriptors would include:
Lipophilicity (logP): The benzyl group significantly increases the lipophilicity compared to the parent acid, which would affect membrane permeability and distribution.
Electronic Descriptors: Parameters derived from quantum chemistry, such as the partial charge on the carbonyl carbon or the LUMO energy, would correlate with susceptibility to hydrolysis.
Steric Descriptors: The size and shape of the ester group (in this case, benzyl) would influence how well the molecule fits into the active site of esterase enzymes responsible for its cleavage.
By modeling these relationships, it's possible to predict how different ester modifications would affect the release rate and bioavailability of aminocaproic acid, guiding the design of more effective prodrugs. nih.govmdpi.com
Research on the of this compound Remains Undocumented in Publicly Available Literature
A thorough and systematic search of scientific databases and publicly available literature has revealed no specific research focused on the computational chemistry and theoretical modeling of the chemical compound this compound. Despite targeted inquiries into its molecular properties, potential in vitro biological activity correlations, and predictive ligand-receptor interactions, no dedicated studies or datasets for this particular molecule were identified.
The initial investigation sought to uncover research pertaining to the following areas as outlined for the specific compound, this compound:
Correlation of Molecular Properties with Biological Activity (in vitro): This would involve studies that computationally model various molecular descriptors of this compound and correlate them with experimentally determined biological activities in a laboratory setting. Such research is crucial for understanding how the molecule's structure influences its function.
Predictive Modeling of Ligand-Receptor Interactions: This area of research would focus on computational simulations, such as molecular docking, to predict how this compound might bind to specific biological targets, like proteins or enzymes. These models are instrumental in drug discovery and design for predicting the affinity and specificity of a compound.
The absence of any findings in these specific areas indicates that the scientific community has not published research on the computational analysis of this compound. While studies exist for the parent compound, aminocaproic acid, and for other benzyl esters, the unique combination of these two moieties in a single molecule has not been the subject of computational investigation according to the available records.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the computational chemistry and theoretical modeling of this compound as such information does not appear to be within the public domain. Further research would be required to be initiated to generate the data necessary to fulfill such a request.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The classical approach to synthesizing amino acid benzyl (B1604629) esters, the Fischer-Speier esterification, has been a cornerstone in peptide chemistry. researchgate.netunimi.it This method traditionally involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, often with the azeotropic removal of water to drive the reaction to completion. unimi.itresearchgate.net However, concerns over the use of hazardous solvents like benzene (B151609) and the potential for racemization at higher temperatures have spurred the development of more efficient and selective synthetic strategies. nih.govnih.gov
Recent advancements have focused on the use of "greener" solvents that are less toxic and can be used to control reaction conditions more precisely. For instance, cyclohexane (B81311) has been successfully employed as a substitute for benzene, offering a similar azeotrope with water but with a lower boiling point, which helps in minimizing racemization. unimi.itnih.gov Studies have shown that for many amino acid benzyl esters, the use of cyclohexane results in high yields and the preservation of enantiomeric purity. nih.gov
Furthermore, the exploration of even more polar, green ethers such as 2-methyltetrahydrofuran (B130290) (Me-THF) has shown promise for "problematic" amino acids where traditional methods are less effective. nih.gov These solvents can improve the solubility of the starting materials and facilitate the reaction under milder conditions.
Future research in this area will likely focus on the development of catalytic systems that offer greater selectivity and efficiency. This could include the design of novel solid-phase catalysts that can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. Additionally, enzymatic synthesis and chemoenzymatic methods are gaining traction as highly selective and environmentally friendly alternatives to traditional chemical synthesis. acs.org The use of enzymes could allow for the synthesis of Aminocaproic Acid Benzyl Ester with specific stereochemistry under mild, aqueous conditions.
Table 1: Comparison of Synthetic Methodologies for Amino Acid Benzyl Esters
| Methodology | Typical Solvents | Key Advantages | Potential Research Directions |
| Fischer-Speier Esterification | Benzene, Toluene (B28343) | Well-established, good yields for many amino acids. researchgate.net | Replacement with greener solvents, optimization of catalysts to reduce racemization. nih.gov |
| Green Solvent Esterification | Cyclohexane, Me-THF | Reduced toxicity, lower reaction temperatures, improved enantiomeric purity. nih.govnih.gov | Exploration of a wider range of biodegradable and bio-based solvents. |
| Microwave-Assisted Synthesis | Solvent-free or high-boiling solvents | Rapid reaction times, potential for higher yields and purity. researchgate.net | Scale-up of microwave flow reactors for continuous production. |
| Enzymatic/Chemoenzymatic Synthesis | Aqueous buffers | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Engineering enzymes for broader substrate scope and enhanced stability. |
Advanced Applications in Biomolecular Engineering and Drug Design Scaffolds
Aminocaproic Acid Benzyl Ester holds considerable promise as a versatile building block in the fields of biomolecular engineering and drug design. Its structure, combining a flexible aliphatic chain with a protected carboxylic acid and a free amine, makes it an attractive scaffold for creating complex molecular architectures.
In the realm of peptidomimetics, aminocaproic acid itself has been utilized as a linker to constrain dipeptides into specific secondary structures, such as β-turns. nih.gov This conformational constraint is a key strategy in drug design for improving the metabolic stability and receptor-binding affinity of peptide-based drugs. The benzyl ester derivative provides a convenient handle for further chemical modification or for incorporation into larger peptide sequences using solid-phase peptide synthesis. nih.gov The benzyl group can be selectively removed under mild conditions, unmasking the carboxylic acid for subsequent coupling reactions.
The benzyl ester moiety itself can also play a crucial role in modulating the properties of biomolecules. Research has shown that the benzyl ester group of amino acid monomers can enhance the substrate affinity and broaden the substrate specificity of enzymes used in chemoenzymatic polymerization. acs.org This finding is particularly relevant for the synthesis of novel biopolymers and hydrogels with tailored properties for applications in tissue engineering and drug delivery.
Furthermore, the esterification of a parent drug with a promoiety like an amino acid benzyl ester is a common strategy to create prodrugs with improved pharmacokinetic profiles. While not directly studied for Aminocaproic Acid Benzyl Ester, the principle of using amino acid esters to enhance drug delivery is well-established. These prodrugs can exhibit improved solubility, membrane permeability, and can be designed to be cleaved by specific enzymes at the target site, leading to a more controlled and localized release of the active drug.
Future research is expected to explore the use of Aminocaproic Acid Benzyl Ester in the following areas:
Development of Novel Peptidomimetic Scaffolds: Incorporating Aminocaproic Acid Benzyl Ester into cyclic or constrained peptides to create novel structures with enhanced biological activity. nih.gov
Design of Targeted Drug Delivery Systems: Using the aminocaproic acid moiety as a linker to attach targeting ligands or imaging agents to drug molecules.
Synthesis of Functional Biopolymers: Polymerizing Aminocaproic Acid Benzyl Ester or its derivatives to create biodegradable polymers with potential applications in medical devices and controlled-release formulations.
Integration of Multiscale Computational Approaches with Experimental Research
The integration of computational modeling with experimental research offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. In the context of Aminocaproic Acid Benzyl Ester, multiscale computational approaches, ranging from quantum mechanics to coarse-grained molecular dynamics, can provide invaluable insights into its chemical and biological behavior. nih.govmdpi.com
At the most fundamental level, quantum mechanical calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of Aminocaproic Acid Benzyl Ester. This information can be used to understand its chemical stability, predict its reaction mechanisms, and guide the design of more efficient synthetic routes.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of Aminocaproic Acid Benzyl Ester and its interactions with other molecules, such as enzymes, receptors, or polymers. nih.gov For instance, MD simulations could be used to:
Predict the binding mode of Aminocaproic Acid Benzyl Ester-containing peptides to their biological targets.
Simulate the self-assembly of polymers derived from Aminocaproic Acid Benzyl Ester into nanoparticles for drug delivery.
Investigate the partitioning of the molecule across biological membranes.
Coarse-grained modeling, which simplifies the representation of molecules to study larger systems over longer timescales, can be used to investigate the collective behavior of many Aminocaproic Acid Benzyl Ester molecules. nih.gov This approach is particularly well-suited for studying the formation of micelles, vesicles, or hydrogels from amphiphilic derivatives of the compound.
The synergy between computational and experimental approaches is crucial. Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine the computational models. For example, computational docking studies can predict potential biological targets for Aminocaproic Acid Benzyl Ester derivatives, which can then be tested experimentally. semanticscholar.orgfrontiersin.org Conversely, experimental data on the binding affinity of a series of derivatives can be used to develop quantitative structure-activity relationship (QSAR) models that can predict the activity of new, untested compounds.
A study on multi-scale computational modeling for amino acid infusion in therapies highlights the potential of such integrated approaches to personalize treatments and optimize therapeutic outcomes. researchgate.net
Table 2: Potential Applications of Multiscale Computational Modeling for Aminocaproic Acid Benzyl Ester
| Computational Method | Level of Theory | Potential Applications |
| Quantum Mechanics (QM) | Ab initio, DFT | Predicting reactivity, reaction mechanisms, and spectroscopic properties. |
| Molecular Dynamics (MD) | All-atom, Coarse-grained | Simulating protein-ligand binding, self-assembly, and membrane transport. nih.gov |
| Docking and Virtual Screening | Molecular mechanics | Identifying potential biological targets and predicting binding affinities. semanticscholar.orgfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling | Predicting the biological activity of new derivatives based on their chemical structure. |
Investigating Aminocaproic Acid Benzyl Ester in Advanced Materials Science Applications
The unique chemical structure of Aminocaproic Acid Benzyl Ester makes it an intriguing candidate for the development of advanced materials with tailored properties. Its bifunctional nature, with a reactive amine and a protected carboxylic acid, allows for its incorporation into a variety of polymer backbones or for its use as a surface modifying agent.
One promising area of research is in the field of biomaterials, particularly for tissue engineering applications. Aminocaproic acid itself is known to inhibit fibrin (B1330869) degradation, a property that is beneficial for stabilizing fibrin hydrogels used as scaffolds for cell growth. nih.gov For instance, studies have shown that ε-aminocaproic acid is a useful fibrin degradation inhibitor for cartilage tissue engineering. nih.gov Another study demonstrated that fibrin incorporated with aminocaproic acid-releasing chitosan (B1678972) particles promoted cementum and alveolar bone regeneration. nih.gov
The benzyl ester derivative could offer several advantages over the parent compound in these applications. The increased hydrophobicity imparted by the benzyl group could alter the degradation profile of the resulting material, potentially leading to a more sustained release of the active agent. Furthermore, the benzyl ester could be used as a temporary protecting group, allowing for the controlled polymerization or cross-linking of the aminocaproic acid moiety within a material scaffold, followed by deprotection to expose the free carboxylic acid for further functionalization.
Potential future research directions in materials science include:
Synthesis of Novel Biodegradable Polymers: Using Aminocaproic Acid Benzyl Ester as a monomer or co-monomer to create polyesters or polyamides with tunable degradation rates and mechanical properties.
Development of Functionalized Surfaces: Grafting Aminocaproic Acid Benzyl Ester onto the surface of existing biomaterials to improve their biocompatibility or to introduce specific functionalities.
Creation of Smart Hydrogels: Designing hydrogels that can respond to specific stimuli, such as changes in pH or the presence of certain enzymes, by cleaving the benzyl ester and releasing a therapeutic agent.
The exploration of Aminocaproic Acid Benzyl Ester in materials science is still in its early stages, but the versatility of this compound suggests that it could play a significant role in the development of the next generation of advanced materials for biomedical and other applications.
Q & A
Advanced Research Question
- Animal Models : Use rodent hemorrhage models (e.g., tail vein transection or laser-induced vascular injury). Administer the compound intravenously or orally.
- Dose-Response : Compare efficacy against aminocaproic acid alone (e.g., bleeding time, clot weight, thromboelastography).
- Pharmacokinetics : Measure plasma levels of the ester and its active metabolite (aminocaproic acid) via LC-MS/MS.
- Histopathology : Assess renal/neurological toxicity due to prolonged antifibrinolytic effects .
How to resolve discrepancies in the reported toxicological profiles of aminocaproic acid benzyl ester?
Advanced Research Question
- In Vitro Assays : Perform standardized cytotoxicity tests (MTT, LDH release) in hepatocytes and renal cells.
- Genotoxicity : Conduct Ames tests (OECD 471) to rule out mutagenicity.
- Comparative Toxicology : Cross-reference data with structurally related esters (e.g., benzyl nicotinate) to identify structure-activity relationships.
- Metabolite Screening : Use hepatocyte models to identify toxic metabolites (e.g., benzyl alcohol derivatives) .
What strategies improve the solubility and bioavailability of aminocaproic acid benzyl ester in aqueous formulations?
Advanced Research Question
- Prodrug Design : Modify the ester group (e.g., PEGylation) to enhance water solubility.
- Nanoformulations : Use lipid-based carriers (e.g., liposomes, nanoemulsions) or cyclodextrin complexes.
- Solubility Assays : Shake-flask method in PBS (pH 7.4) with UV quantification.
- Bioavailability Studies : Compare AUC and Cₘₐₓ of the ester vs. free acid in rodent PK models .
How does the benzyl ester moiety influence the pharmacokinetic profile of aminocaproic acid?
Advanced Research Question
- Hydrolysis Rate : Measure in vitro (plasma esterase activity) and in vivo (plasma t₁/₂).
- Tissue Distribution : Use radiolabeled ([¹⁴C]) ester to track accumulation in target organs (e.g., liver, kidneys).
- Metabolite Identification : LC-HRMS to detect benzyl alcohol and its glucuronidated/conjugated forms.
- CYP Interactions : Screen for cytochrome P450-mediated metabolism using human liver microsomes .
What are the critical safety precautions for handling aminocaproic acid benzyl ester in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- First Aid : Immediate eye irrigation (15 min, water) and skin washing (soap/water). Avoid oral exposure; seek medical consultation if ingested .
Notes
- Data Sources : Excluded non-academic platforms (e.g., ). Relied on peer-reviewed methodologies, safety guidelines, and pharmacological studies.
- Conflict Resolution : Cross-validated toxicity and stability data using multiple evidence entries (e.g., NIST, EMA, and experimental studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
